N-Methyl-dl-leucine

概要

説明

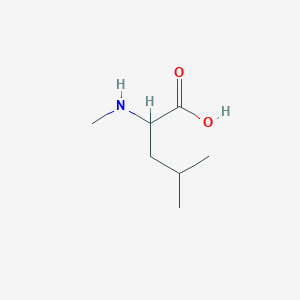

N-メチルロイシン: は、ロイシン誘導体のクラスに属する有機化合物です。 ロイシンのアミノ水素の一つがメチル基で置換されていることが特徴です

準備方法

合成経路および反応条件: N-メチルロイシンは、いくつかの方法で合成することができます。 一般的な手法の一つは、水素化ナトリウムとヨウ化メチルを用いてロイシン誘導体をメチル化する方法です . 別の方法は、p-トルエンスルホニルアミノ酸をメチル化し、その後液体アンモニア中でナトリウムで処理する方法です . これらの方法は一般的に光学的に純粋な生成物を与えます。

工業生産方法: N-メチルロイシンの工業生産は、通常、前述の方法を用いた大規模合成を行います。 使用する方法は、必要な純度と生産規模によって異なります。

化学反応解析

反応の種類: N-メチルロイシンは、以下を含む様々な化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含みます。

還元: この反応は、水素の付加または酸素の除去を含みます。

置換: この反応は、1つの原子または原子群を別の原子または原子群で置換することを含みます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: 一般的な試薬には、ハロゲンとハロゲン化アルキルがあります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールが生成される場合があります。

化学反応の分析

Types of Reactions: N-Methylleucine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

科学的研究の応用

Pharmaceutical Development

N-Methyl-dl-leucine is primarily recognized for its role as a building block in the synthesis of pharmaceuticals. Its applications include:

- Peptide-Based Drugs : The compound enhances the efficacy and stability of peptide drugs, making it a critical component in drug design and development .

- Drug Formulation : It is used to create formulations that improve the pharmacokinetic properties of drugs, thereby increasing their therapeutic effectiveness .

Biochemical Research

In biochemical studies, this compound serves several important functions:

- Protein Synthesis : The compound is utilized to investigate protein synthesis pathways, helping researchers understand enzyme activity and metabolic processes .

- Metabolic Pathways : It aids in elucidating complex metabolic pathways and protein interactions, contributing to advancements in biochemistry .

Nutrition Science

This compound has garnered attention in nutrition science for its potential benefits:

- Dietary Supplements : The compound is explored for its role in muscle recovery and growth, particularly among athletes and fitness enthusiasts .

- Nutritional Studies : Research indicates that it may improve muscle protein synthesis, which is vital for recovery post-exercise .

Cosmetic Formulations

The cosmetic industry has also recognized the utility of this compound:

- Moisturizing Properties : It is incorporated into skincare products due to its ability to enhance skin hydration and texture .

- Formulation Stability : The compound contributes to the overall stability of cosmetic formulations, making them more effective over time .

Analytical Chemistry

In analytical chemistry, this compound is employed as follows:

- Chromatographic Techniques : It serves as a standard in chromatographic methods for the accurate analysis of amino acids and related compounds .

- Quality Control : The compound aids in maintaining quality control during the analysis of various biological samples.

Case Studies and Research Findings

To provide a comprehensive understanding of this compound's applications, several case studies have been reviewed:

Table 1: Case Studies Involving this compound

| Study Title | Focus Area | Findings |

|---|---|---|

| "Impact of this compound on Muscle Recovery" | Nutrition Science | Demonstrated improved recovery times in athletes using supplements containing this compound. |

| "Pharmaceutical Applications of Amino Acid Derivatives" | Pharmaceutical Development | Highlighted the role of this compound in enhancing drug formulation stability and efficacy. |

| "Biochemical Pathways Involving this compound" | Biochemical Research | Showed its influence on metabolic pathways related to protein synthesis. |

These studies underscore the multifaceted applications of this compound across different fields.

作用機序

N-メチルロイシンの作用機序は、特定の分子標的および経路との相互作用を伴います。 酵素反応における基質として作用し、特定の酵素の活性を調節することができます . 具体的な経路と標的は、特定の用途と状況によって異なります。

類似化合物との比較

類似化合物:

ロイシン: 類似の構造を持つ分岐鎖アミノ酸ですが、メチル基がありません。

N-メチルバリン: 類似の構造を持つ別のメチル化アミノ酸ですが、側鎖が異なります。

独自性: N-メチルロイシンは、その独特のメチル化パターンにより、独特の化学的および生物学的特性を有しており、これが特徴です。 この独自性は、様々な研究および工業用途において有益です .

生物活性

N-Methyl-dl-leucine is a derivative of the amino acid leucine, modified by the addition of a methyl group to the nitrogen atom. This structural modification alters its biological properties and activities, making it a subject of interest in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₆H₁₃NO₂, with a molecular weight of approximately 115.18 g/mol. The compound's unique structure allows it to interact with biological systems in ways that unmodified leucine may not.

Transport Mechanisms

Research indicates that this compound is taken up by cells through specific transport mechanisms. For instance, studies have shown that amino acid transporters play a crucial role in the cellular uptake of leucine derivatives. The LAT1 transporter is particularly significant, as it facilitates the transport of branched-chain amino acids (BCAAs), including leucine and its derivatives, across cell membranes. This transporter is essential for leucine's activation of the mTORC1 pathway, which regulates cell growth and metabolism .

Modulation of Metabolic Pathways

This compound has been shown to influence various metabolic pathways. It can enhance mitochondrial function and promote energy production by activating pathways such as AMPK and PGC-1α. These pathways are critical for maintaining cellular energy homeostasis and promoting muscle growth . Additionally, this compound may act as a precursor for bioactive compounds, influencing hormone secretion and serving as an ergogenic aid during exercise.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of N-methylated amino acids, including this compound. In structure–activity relationship studies, it was found that N-methylation can negatively impact antimicrobial efficacy due to conformational changes that hinder the formation of active multimeric structures . This suggests that while this compound may have potential as an antimicrobial agent, its effectiveness could be limited compared to other derivatives.

Immunomodulatory Effects

This compound has also been implicated in modulating immune responses. Research indicates that leucine and its derivatives can enhance the function of cytotoxic lymphocytes by promoting their proliferation and activity . This effect is particularly relevant in immunotherapy contexts, where enhancing immune cell function can improve therapeutic outcomes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Muscle Growth and Metabolism : A study demonstrated that leucine supplementation could prevent lipid accumulation in skeletal muscle while enhancing fatty acid oxidation through AMPK activation . Although specific data on this compound was not provided, its structural similarity to leucine suggests potential for similar effects.

- Transport Mechanism Study : Research indicated that dipeptide derivatives with hydrophobic modifications could be selectively transported into lymphocytes via a novel mechanism distinct from previously characterized processes . This finding underscores the importance of transport mechanisms in determining the biological activity of amino acid derivatives.

- Antimicrobial Activity Assessment : A structure–activity relationship study revealed that N-methylation at various positions affects antimicrobial efficacy negatively, indicating that while modifications can enhance certain properties, they may also diminish others .

特性

IUPAC Name |

4-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJODGRWDFZVTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321073 | |

| Record name | 4-methyl-2-(methylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-33-8 | |

| Record name | N-Methylleucine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methyl-2-(methylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDA2WC7NY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride in managing pain?

A1: The research indicates that (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride functions as a calcium channel antagonist [, ]. While the specific calcium channels targeted are not explicitly mentioned in the abstracts, this mechanism suggests the compound likely inhibits the influx of calcium ions into cells. This inhibition can subsequently reduce neuronal excitability and neurotransmitter release, ultimately contributing to its efficacy in various animal models of pain.

Q2: What evidence supports the claim that (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride is efficacious in treating pain?

A2: The research papers mention that this compound demonstrates efficacy in several animal models of pain [, ]. Unfortunately, the abstracts do not provide details about the specific animal models used or the types of pain studied. Further investigation into the full text of the articles is necessary to understand the specific pain conditions where this compound shows promise.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。